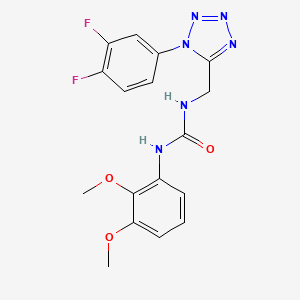
1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2,3-dimethoxyphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2,3-dimethoxyphenyl)urea is a complex organic compound characterized by the presence of a tetrazole ring, difluorophenyl group, and dimethoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2,3-dimethoxyphenyl)urea typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 3,4-difluorophenylhydrazine with sodium azide under acidic conditions.
Coupling Reaction: The tetrazole intermediate is then coupled with 2,3-dimethoxyphenyl isocyanate to form the final urea derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2,3-dimethoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: Halogenation or nitration reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Chlorine gas for halogenation, nitric acid for nitration.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogen or nitro groups.
科学研究应用
1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2,3-dimethoxyphenyl)urea has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Possible applications in the development of new materials with specific electronic or optical properties.
Chemical Research: Utilized as a building block for the synthesis of more complex molecules.
作用机制
The mechanism by which 1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2,3-dimethoxyphenyl)urea exerts its effects is not well-documented. it is likely to interact with specific molecular targets through hydrogen bonding, hydrophobic interactions, and π-π stacking due to its aromatic rings and functional groups.
相似化合物的比较
Similar Compounds
- 1-((1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2,3-dimethoxyphenyl)urea
- 1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2,3-dimethoxyphenyl)thiourea
Uniqueness
1-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(2,3-dimethoxyphenyl)urea is unique due to the presence of both difluorophenyl and dimethoxyphenyl groups, which may confer distinct electronic and steric properties compared to similar compounds
属性
IUPAC Name |
1-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-3-(2,3-dimethoxyphenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N6O3/c1-27-14-5-3-4-13(16(14)28-2)21-17(26)20-9-15-22-23-24-25(15)10-6-7-11(18)12(19)8-10/h3-8H,9H2,1-2H3,(H2,20,21,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHFBROXFORHPSN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)NC(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
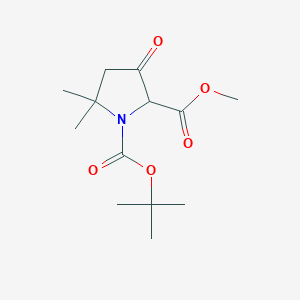
![ethyl 4-(2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate](/img/structure/B2394037.png)
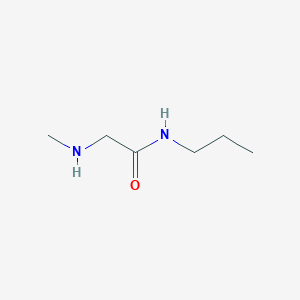
![2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2394041.png)
![methyl 2-amino-4-(4-chlorophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2394044.png)
![2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2394046.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)butyramide](/img/structure/B2394047.png)
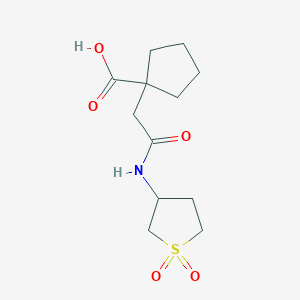
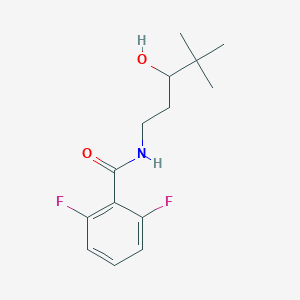
![7-Amino-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2394051.png)
![1-[(Tert-butoxy)carbonyl]-3-(methoxymethyl)azetidine-3-carboxylic acid](/img/structure/B2394056.png)
![(Z)-2-cyano-3-[2-(diethylamino)-7-methylquinolin-3-yl]prop-2-enamide](/img/structure/B2394057.png)

![N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2394059.png)
